Product packaging for 3-O-Acetyl-26-hydroxy Cholesterol(Cat. No.:CAS No. 50681-37-3)

3-O-Acetyl-26-hydroxy Cholesterol

Cat. No.: B1141251
CAS No.: 50681-37-3
M. Wt: 444.69
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Description

Contextualization within the Sterol Metabolome and Oxysterol Family

The sterol metabolome comprises a vast array of molecules derived from cholesterol, playing critical roles in various physiological processes. A significant subset of this metabolome is the oxysterol family, which consists of oxidized forms of cholesterol or its precursors. sens.org These molecules are not merely byproducts of cholesterol breakdown; they are now recognized as bioactive lipids that can act as signaling molecules and regulate gene expression, inflammation, and lipid homeostasis. nih.govnih.gov

Oxysterols are formed either through enzymatic action by cytochrome P450 (CYP) family enzymes or through non-enzymatic auto-oxidation. creative-proteomics.com One of the key enzymatic pathways is the "acidic" pathway of bile acid synthesis, which is initiated by the enzyme sterol 27-hydroxylase (CYP27A1). This enzyme converts cholesterol into (25R)26-hydroxycholesterol (also known as 27-hydroxycholesterol), a foundational oxysterol. creative-proteomics.comnih.gov This molecule and other C-27 steroid intermediates are then transported to the liver to be further metabolized into bile acids. nih.gov

3-O-Acetyl-26-hydroxy Cholesterol, also known by its systematic name (3β)-Cholest-5-ene-3,26-diol 3-Acetate, is a derivative of this important oxysterol. scbt.com Its defining feature is the presence of an acetyl group attached at the 3-beta hydroxyl position of the sterol ring structure. This modification is significant, as the properties and biological activities of oxysterols can be altered by substitutions at this position. For instance, the addition of a sulfate (B86663) group at the 3-position of 25-hydroxycholesterol (B127956) creates a molecule with distinct regulatory effects on lipid metabolism compared to its non-sulfated precursor. nih.gov The acetylation of 26-hydroxycholesterol (B79680) places the compound firmly within the research field of sterol chemistry and metabolism, where such derivatives are crucial for probing biological pathways.

Historical Perspective on Cholesterol Derivatives and their Research Significance

The scientific journey into the world of cholesterol and its derivatives spans over two centuries. Initially isolated from gallstones in the late 18th century, cholesterol's complex four-ring structure was not fully elucidated until the early 20th century, a feat recognized with Nobel Prizes. creative-proteomics.com Early research linked high blood cholesterol levels to atherosclerosis, sparking intense investigation into its synthesis, transport, and metabolism. creative-proteomics.comnih.gov

This led to a focus on the various molecules derived from cholesterol, including steroid hormones, vitamin D, and bile acids. nih.gov For many years, oxysterols like 26-hydroxycholesterol were viewed simply as intermediates in the metabolic pathway leading to bile acids. nih.gov However, a paradigm shift occurred as researchers discovered that these "intermediates" had biological activities of their own. nih.govnih.gov Studies revealed that oxysterols could regulate cholesterol synthesis by inhibiting the key enzyme HMG-CoA reductase and influence the activity of nuclear receptors that control lipid metabolism. nih.gov This realization transformed oxysterols from passive metabolic byproducts into active signaling molecules, opening up new avenues of research into their roles in health and diseases like metabolic syndrome and neurodegenerative disorders. nih.gov

Positioning of this compound as a Key Intermediate in Sterol Metabolism Research

Within the context of modern biomedical science, this compound is primarily positioned as a key intermediate for research purposes. scbt.com It is commercially available to scientists as a tool to investigate the complex metabolic pathways involving its parent compound, 26-hydroxycholesterol. scbt.com

The significance of the 3-O-acetyl group lies in its function as a "protecting group" in chemical synthesis. In laboratory settings, researchers often need to perform chemical modifications on other parts of the oxysterol molecule, such as the side chain, without altering the 3-hydroxyl group. By converting this hydroxyl group to an acetate (B1210297) ester, scientists can protect it from reacting during subsequent chemical steps. This strategy is exemplified in studies where acetate derivatives of sterols are used as intermediates in the synthesis of new, modified oxysterol analogs for biological testing. epa.gov Once the desired modifications elsewhere on the molecule are complete, the acetyl group can be easily removed to restore the original 3-hydroxyl group.

Therefore, this compound serves as a valuable precursor and building block for creating novel research compounds. Its use allows for the specific and controlled synthesis of various 26-hydroxycholesterol metabolites and analogs. These custom-synthesized molecules are essential for studying the structure-activity relationships of oxysterols, understanding their transport and metabolism, and elucidating their precise roles in regulating cellular function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₂₉H₄₈O₃ B1141251 3-O-Acetyl-26-hydroxy Cholesterol CAS No. 50681-37-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O3/c1-19(18-30)7-6-8-20(2)25-11-12-26-24-10-9-22-17-23(32-21(3)31)13-15-28(22,4)27(24)14-16-29(25,26)5/h9,19-20,23-27,30H,6-8,10-18H2,1-5H3/t19?,20-,23+,24+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAZPBATUQHQGW-YFCBXXETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Enzymatic Pathways of 26 Hydroxycholesterol and Its Acetylated Derivatives

De Novo Biosynthesis of 26-Hydroxycholesterol (B79680)

The introduction of a hydroxyl group at the 26th position of the cholesterol side chain is a critical modification, primarily catalyzed by a specific member of the cytochrome P450 superfamily.

The principal enzyme responsible for the synthesis of 26-hydroxycholesterol is sterol 27-hydroxylase, encoded by the CYP27A1 gene. nih.govnih.govnih.gov This cytochrome P450 monooxygenase catalyzes the hydroxylation of the terminal methyl group of the cholesterol side chain. x-mol.com This reaction is a key step in the alternative, or "acidic," pathway of bile acid synthesis. nih.govnih.govx-mol.com Although commonly referred to as sterol 27-hydroxylase, this enzyme is responsible for introducing the hydroxyl group at the C26 position. nih.gov The reaction involves the oxidation of cholesterol to (25R)26-hydroxycholesterol. nih.gov

EnzymeGeneFunction
Sterol 27-hydroxylaseCYP27A1Catalyzes the hydroxylation of cholesterol at the C26 position to form 26-hydroxycholesterol.

The enzymatic machinery for 26-hydroxylation is housed within a specific cellular organelle. The CYP27A1 enzyme is located in the inner mitochondrial membrane. nih.govx-mol.comresearchgate.netnih.govnih.gov This subcellular localization dictates that cholesterol must be transported into the mitochondria for the hydroxylation to occur. This compartmentalization is a crucial aspect of regulating the production of 26-hydroxycholesterol. nih.govx-mol.comresearchgate.net

The expression of CYP27A1 and, consequently, 26-hydroxylase activity, is widespread throughout the body. The enzyme is found in numerous tissues, including the liver, macrophages, and brain. nih.govnih.gov While the liver is a primary site for bile acid synthesis, the extrahepatic production of 26-hydroxycholesterol, particularly in macrophages, is significant for cholesterol homeostasis. nih.gov Most of the 26-hydroxycholesterol found in circulation is believed to originate from these extrahepatic tissues. researchgate.net

TissueCellular Location of CYP27A1Significance
LiverMitochondriaPrimary site for bile acid synthesis from 26-hydroxycholesterol.
MacrophagesMitochondriaImportant for reverse cholesterol transport.
BrainMitochondriaInvolved in cholesterol elimination from the central nervous system.

Acetylation Pathways Leading to 3-O-Acetyl-26-hydroxy Cholesterol

Following its synthesis, 26-hydroxycholesterol can undergo further modification through acetylation at the 3-hydroxyl group, forming this compound.

The esterification of the 3-beta-hydroxyl group of sterols, including oxysterols like 26-hydroxycholesterol, is carried out by a class of enzymes known as Acyl-CoA:cholesterol acyltransferases (ACATs), also designated as sterol O-acyltransferases (SOATs). nih.govnih.govresearchgate.netwikipedia.org There are two main isoforms of this enzyme, ACAT1 and ACAT2 (SOAT1 and SOAT2). nih.govwikipedia.org Both enzymes utilize long-chain fatty acyl-CoAs as the acyl donor and can act on a variety of sterols that possess a 3-beta-hydroxyl group. nih.govresearchgate.net Therefore, it is highly probable that one or both of these ACAT isoforms are responsible for the O-acetylation of 26-hydroxycholesterol to produce this compound.

EnzymeGeneSubstrates
Acyl-CoA:cholesterol acyltransferase 1 (ACAT1)SOAT1Cholesterol, various oxysterols with a 3-beta-OH group.
Acyl-CoA:cholesterol acyltransferase 2 (ACAT2)SOAT2Cholesterol, various oxysterols with a 3-beta-OH group.

The acetylation of cholesterol and its derivatives occurs within a specific subcellular compartment. ACAT enzymes are integral membrane proteins located in the endoplasmic reticulum (ER). nih.govresearchgate.netwikipedia.org This localization means that 26-hydroxycholesterol, synthesized in the mitochondria, must be transported to the ER for the acetylation reaction to take place. The resulting this compound is then likely stored in cytoplasmic lipid droplets. nih.gov

Relationship to Broader Cholesterol Biosynthesis Pathways (e.g., Mevalonate (B85504) Pathway)

The journey to forming 26-hydroxycholesterol and its acetylated derivative is intrinsically linked to the primary pathway of cholesterol synthesis in the body, the mevalonate pathway. wikipedia.orgcreative-proteomics.com This essential metabolic route is responsible for producing cholesterol and other isoprenoids from acetyl-CoA. wikipedia.orgcreative-proteomics.com

The mevalonate pathway begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orgyoutube.com A critical regulatory step in this pathway is the reduction of HMG-CoA to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase. youtube.com This particular enzyme is the target of statins, a class of drugs widely used to lower cholesterol. wikipedia.org Following a series of phosphorylation and decarboxylation reactions, mevalonate is converted into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.org These molecules are then used to synthesize squalene, which undergoes cyclization to form lanosterol, the precursor to cholesterol. youtube.comnih.gov

Once cholesterol is synthesized via the mevalonate pathway, it can then serve as the substrate for the production of 26-hydroxycholesterol. This conversion is a key step in an alternative pathway for bile acid synthesis, often referred to as the "acidic" pathway. nih.govnih.gov The hydroxylation of cholesterol at the 26th position is carried out by the mitochondrial cytochrome P450 enzyme, sterol 27-hydroxylase, which is encoded by the CYP27A1 gene. nih.govnih.gov This enzyme is widely distributed in various tissues, highlighting the broad importance of this metabolic route. nih.gov

The formation of 26-hydroxycholesterol is a critical control point in cholesterol homeostasis. This oxysterol is more polar than cholesterol, which facilitates its transport across cell membranes and its eventual elimination from the body, primarily through conversion to bile acids in the liver. nih.gov Furthermore, 26-hydroxycholesterol is a known ligand for Liver X Receptors (LXRs), which are nuclear receptors that play a pivotal role in regulating the expression of genes involved in cholesterol transport and metabolism. nih.gov

The subsequent acetylation of 26-hydroxycholesterol at the 3-hydroxy position results in the formation of this compound. scbt.com This compound is recognized as an intermediate in the broader metabolism of cholesterol. scbt.com While it is known that 26-hydroxycholesterol is transported in plasma lipoproteins predominantly in an esterified form, such as a fatty acid ester, the specific enzymatic machinery responsible for the 3-O-acetylation and the precise physiological significance of this specific modification are areas of ongoing research. nih.gov The acetylation step likely modifies the polarity and subsequent metabolic fate of the 26-hydroxycholesterol molecule.

The intricate relationship between the mevalonate pathway and the synthesis of 26-hydroxycholesterol and its derivatives underscores the tightly regulated network that governs cholesterol balance within the body. The production of cholesterol is a prerequisite for the synthesis of these important oxysterols, which in turn contribute to the feedback regulation of cholesterol levels.

Metabolic Transformations and Catabolism of 3 O Acetyl 26 Hydroxy Cholesterol and 26 Hydroxycholesterol

Conversion to Bile Acids via the Acidic Pathway

The acidic pathway of bile acid synthesis provides a crucial route for the catabolism of oxysterols, including 26-hydroxycholesterol (B79680), which is generated from cholesterol in numerous extrahepatic tissues. nih.gov This pathway is initiated by the hydroxylation of the cholesterol side chain, followed by modifications to the steroid nucleus. nih.govnih.gov

The first step in the acidic pathway for 26-hydroxycholesterol is its 7α-hydroxylation, a reaction catalyzed by the microsomal enzyme oxysterol 7α-hydroxylase, also known as CYP7B1. nih.govnih.gov Unlike the classical pathway's rate-limiting enzyme, CYP7A1, which is specific for cholesterol, CYP7B1 has a broader substrate specificity and acts on various oxysterols, including 24-hydroxycholesterol, 25-hydroxycholesterol (B127956), and 26-hydroxycholesterol. nih.govnih.gov This hydroxylation reaction is vital as it converts the regulatory oxysterol into an intermediate destined for bile acid synthesis, thereby reducing its biological activity. nih.gov The absence or low expression of CYP7B1 can lead to the accumulation of toxic oxysterols. nih.gov The product of this reaction is (25R)-7α,26-dihydroxycholesterol. nih.gov

Following 7α-hydroxylation and other modifications to the steroid nucleus, the C-27 steroid side chain of the resulting intermediates undergoes oxidative cleavage to produce C-24 bile acids. nih.govnih.gov This process involves a series of reactions analogous to the β-oxidation of fatty acids. core.ac.uk The initial oxidation of the sterol side chain, which forms the C-27 bile acid intermediates 3α,7α-dihydroxycholestanoic acid (DHCA) and 3α,7α,12α-trihydroxycholestanoic acid (THCA), occurs in the mitochondrion. nih.gov The subsequent shortening of the side chain from C-27 to C-24 takes place in the peroxisomes. nih.govnih.gov This cleavage ultimately results in the formation of primary bile acids, such as chenodeoxycholic acid (CDCA) from the acidic pathway. nih.gov

Peroxisomes play an indispensable role in the final stages of bile acid synthesis, specifically in the shortening of the C-27 side chain. nih.govcore.ac.uk Before the side chain can be cleaved, the C-27 bile acid intermediate must be activated to its CoA-thioester form by bile acyl-CoA synthetase (BACS) and transported into the peroxisome. nih.gov Inside the peroxisome, a β-oxidation pathway cleaves the side chain. nih.govcore.ac.uk Key enzymes in this peroxisomal process include a branched-chain acyl-CoA oxidase (BCOX), D-bifunctional protein (DBP), and sterol carrier protein x (SCPx)/thiolase. core.ac.uk The importance of peroxisomes is highlighted by certain genetic disorders where dysfunctional peroxisomes lead to an accumulation of C-27 bile acid intermediates, as the side chain cannot be cleaved to form mature C-24 bile acids. nih.govcore.ac.uk

Enzymes in the Acidic Pathway of Bile Acid Synthesis

EnzymeLocationSubstrate(s)Product(s)Function
Sterol 27-Hydroxylase (CYP27A1) MitochondriaCholesterol26-HydroxycholesterolInitiates the acidic pathway by hydroxylating the cholesterol side chain. nih.govnih.gov
Oxysterol 7α-Hydroxylase (CYP7B1) Endoplasmic Reticulum26-Hydroxycholesterol7α,26-dihydroxycholesterolPerforms the first committed step in the catabolism of 26-hydroxycholesterol into bile acids. nih.govnih.gov
Bile Acyl-CoA Synthetase (BACS) Endoplasmic ReticulumC-27 Bile AcidsC-27 Bile Acyl-CoA EstersActivates C-27 bile acid intermediates for transport into peroxisomes. nih.gov
Peroxisomal β-oxidation Enzymes PeroxisomesC-27 Bile Acyl-CoA EstersC-24 Bile Acids & Propionyl-CoAShorten the steroid side chain to form mature bile acids. nih.govcore.ac.uk

Deacetylation and Esterification Processes in Lipid Homeostasis

Beyond its catabolism into bile acids, 26-hydroxycholesterol, derived from 3-O-Acetyl-26-hydroxy cholesterol, is involved in cellular cholesterol management through esterification processes.

For this compound to enter the metabolic pathways of 26-hydroxycholesterol, the acetyl group at the C-3 position must first be removed. This deacetylation is accomplished through enzymatic hydrolysis, a common reaction for sterol esters. This step is crucial as the free hydroxyl group at the C-3 position is required for subsequent enzymatic reactions, including esterification by ACAT with long-chain fatty acids.

Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme responsible for esterifying cholesterol and other sterols with long-chain fatty acids, forming cholesteryl esters for storage in lipid droplets. nih.govpnas.org This process is a key mechanism for cells to protect themselves from the toxic effects of excess free cholesterol. pnas.org Research has shown that various oxysterols, including 26-hydroxycholesterol (often referred to as 27-hydroxycholesterol (B1664032) in literature), can act as substrates for ACAT. nih.goviiarjournals.org In fact, 26-hydroxycholesterol is primarily transported in plasma lipoproteins as a fatty acid ester. nih.gov There are two main isoforms of this enzyme, ACAT1, which is found in most tissues, and ACAT2, which is predominantly located in the liver and intestines. nih.goviiarjournals.org The esterification of 26-hydroxycholesterol by ACAT represents a significant process in the homeostasis of this biologically active oxysterol. nih.gov

Intermediates and Downstream Metabolites of 26-Hydroxycholesterol

Once formed, 26-hydroxycholesterol is a key substrate in the "acidic" or alternative pathway of bile acid biosynthesis, which is a significant route for cholesterol catabolism in the human body. nih.gov This pathway is initiated by the hydroxylation of the cholesterol side chain, a reaction catalyzed by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). The subsequent metabolism of 26-hydroxycholesterol involves a series of enzymatic reactions primarily occurring in the liver, leading to the formation of primary bile acids.

The major downstream metabolic pathway of 26-hydroxycholesterol proceeds through several key intermediates. Following its formation, 26-hydroxycholesterol can be further oxidized by CYP27A1 to form 3β-hydroxy-5-cholestenoic acid. nih.govhelsinki.fi Subsequently, this intermediate undergoes 7α-hydroxylation by the enzyme oxysterol 7α-hydroxylase (CYP7B1). This step is a critical regulatory point in the alternative bile acid synthesis pathway.

The resulting 7α-hydroxylated intermediate is then further metabolized through a series of oxidative steps, including the conversion of the 3β-hydroxyl group to a 3-oxo group and isomerization of the double bond, ultimately leading to the formation of the primary bile acids, chenodeoxycholic acid and, to a lesser extent, cholic acid. nih.gov Studies have shown that a greater proportion of 26-hydroxycholesterol is metabolized to chenodeoxycholate compared to cholate. nih.gov

The key intermediates and downstream metabolites in the catabolism of 26-hydroxycholesterol are summarized in the table below.

Intermediates and Downstream Metabolites of 26-Hydroxycholesterol

Metabolite Key Enzyme(s) Involved Metabolic Role
3β-Hydroxy-5-cholestenoic acid Sterol 27-hydroxylase (CYP27A1) An early intermediate in the acidic pathway of bile acid synthesis. nih.govhelsinki.fi
7α,26-Dihydroxycholesterol Oxysterol 7α-hydroxylase (CYP7B1) A key intermediate formed by the 7α-hydroxylation of 26-hydroxycholesterol. nih.gov
7α-Hydroxy-3-oxo-4-cholestenoic acid 3β-hydroxy-Δ5-C27-steroid oxidoreductase A downstream intermediate in the pathway leading to bile acids.
Chenodeoxycholic acid Various mitochondrial and peroxisomal enzymes A primary bile acid, a major end-product of 26-hydroxycholesterol metabolism. nih.gov

| Cholic acid | Various mitochondrial and peroxisomal enzymes | A primary bile acid, a minor end-product of 26-hydroxycholesterol metabolism. nih.gov |

Table of Compound Names

Compound Name
This compound
26-Hydroxycholesterol
3β-Hydroxy-5-cholestenoic acid
7α,26-Dihydroxycholesterol
7α-Hydroxy-3-oxo-4-cholestenoic acid
Acetyl-CoA
Aspartate
Bile Acids
Chenodeoxycholic acid
Cholate
Cholesterol
Cholic acid
Citric acid
Fatty acids
Glutamate
α-ketoglutarate
N-acetylaspartate
Oxaloacetate
Oxysterols

Molecular and Cellular Regulatory Roles of 26 Hydroxycholesterol and Its Acetylated Derivatives

Transcriptional and Post-Transcriptional Regulation of Gene Expression

These cholesterol metabolites are potent signaling molecules that modulate the expression of genes central to cholesterol synthesis, uptake, and efflux. Their actions are primarily mediated through two major pathways: the Sterol Regulatory Element-Binding Proteins (SREBPs) and the Liver X Receptors (LXRs).

26-HC is a powerful suppressor of the SREBP pathway, a central regulatory system for cholesterol and fatty acid synthesis. nih.govnih.gov SREBPs are transcription factors that, when activated, move from the endoplasmic reticulum (ER) to the nucleus to stimulate the expression of lipogenic genes. oup.complos.org 26-HC prevents this activation by promoting the interaction between the SREBP Cleavage-Activating Protein (SCAP) and the Insulin-induced gene (Insig) proteins. nih.govnih.gov This complex retains the SREBP-SCAP unit in the ER, thereby halting the synthesis of new cholesterol and fatty acids. nih.gov

While direct studies on 3-O-Acetyl-26-hydroxy Cholesterol are less common, the acetylation at the 3-position is a modification known to alter the biological activity of sterols. It is plausible that this acetylation modulates the potency with which the molecule can suppress the SREBP pathway, potentially by altering its interaction with the regulatory proteins in the ER.

Table 1: Key Proteins in the SREBP Pathway

Protein Function Role in Regulation by 26-HC
SREBPs Transcription factors that activate genes for cholesterol and fatty acid synthesis. nih.govnih.gov Activity is suppressed.
SCAP An escort protein that transports SREBPs from the ER to the Golgi for activation. nih.govoup.com Its transport of SREBPs is inhibited.

| Insig | ER-resident proteins that retain the SREBP-SCAP complex in the ER in the presence of sterols. nih.gov | Binding to the SREBP-SCAP complex is stabilized by 26-HC. |

In contrast to its suppressive role on SREBPs, 26-HC is a well-established endogenous agonist for Liver X Receptors (LXRs). nih.govnih.gov LXRs are nuclear receptors that, when activated by oxysterols, form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements in the promoters of target genes. nih.gov This leads to the transcriptional activation of genes involved in cholesterol efflux, transport, and metabolism. nih.govnih.gov

The activation of LXRs by 26-HC is a critical mechanism for preventing cellular cholesterol overload. nih.gov this compound, as a derivative of 26-HC, is also expected to exhibit LXR ligand activity. The acetylation may influence its binding affinity and efficacy, potentially leading to a modified profile of gene activation compared to its non-acetylated counterpart. This differential activation could allow for a more nuanced regulation of cholesterol homeostasis.

Impact on Cholesterol Transport and Trafficking Pathways

The dual regulation of SREBPs and LXRs by 26-HC and its acetylated derivative has profound effects on the proteins that manage cholesterol movement into and out of the cell.

The activity of the Low-Density Lipoprotein Receptor (LDLR), which is responsible for the uptake of cholesterol-carrying LDL particles from the bloodstream, is transcriptionally regulated by the SREBP pathway. nih.gov By suppressing SREBP-2 activation, 26-HC leads to a decrease in the transcription of the LDLR gene. core.ac.uknih.gov This results in a reduced number of LDL receptors on the cell surface, thereby limiting the influx of cholesterol. core.ac.uknih.gov This is a key feedback mechanism to prevent excessive intracellular cholesterol accumulation. Given that this compound likely also suppresses the SREBP pathway, it would similarly contribute to the downregulation of LDLR activity.

As potent LXR agonists, 26-HC and likely its acetylated form play a crucial role in promoting cholesterol efflux from cells. nih.govnih.gov The activation of LXRs directly induces the expression of the ATP-Binding Cassette (ABC) transporters, ABCA1 and ABCG1. nih.govnih.govresearchgate.net These transporters are essential for the removal of excess cholesterol from cells, particularly from macrophages within atherosclerotic plaques. researchgate.net

ABCA1 facilitates the transfer of cholesterol and phospholipids (B1166683) to lipid-poor apolipoprotein A-I (ApoA-I), forming nascent high-density lipoprotein (HDL) particles. oup.comresearchgate.net ABCG1, in turn, promotes cholesterol efflux to more mature HDL particles. nih.govresearchgate.net This LXR-mediated induction of ABC transporters is a primary defense against the development of foam cells, a hallmark of atherosclerosis.

Table 2: Key ABC Transporters in Cholesterol Efflux

Transporter Function Regulation by 26-HC
ABCA1 Mediates the transfer of cholesterol and phospholipids to lipid-poor ApoA-I. researchgate.net Expression is induced via LXR activation. nih.govnih.gov

| ABCG1 | Promotes cholesterol efflux to mature HDL particles. nih.govresearchgate.net | Expression is induced via LXR activation. nih.gov |

Apolipoproteins are the protein components of lipoproteins and are essential for the transport of lipids, including oxysterols, in the bloodstream. youtube.com 26-HC and its acetylated derivative, being lipophilic, are incorporated into lipoprotein particles for transport.

Apolipoprotein A-I (ApoA-I), the major protein component of HDL, serves as the primary acceptor of cholesterol effluxed via the ABCA1 transporter, a process initiated by LXR activation. ahajournals.orgresearchgate.net Apolipoprotein E (ApoE) is also involved in cholesterol efflux and reverse cholesterol transport, acting as a ligand for receptors that clear lipoprotein remnants. nih.gov The complexation of these oxysterols with apolipoproteins within HDL and other lipoproteins facilitates their transport from peripheral tissues back to the liver for metabolism and excretion, a process known as reverse cholesterol transport. nih.gov

Enzymatic Activity Modulation (e.g., HMG-CoA Reductase, ACAT)

The regulation of key enzymes in cholesterol homeostasis is a critical aspect of cellular function. Oxysterols, including 26-hydroxycholesterol (B79680), play a significant role in modulating the activity of enzymes such as 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase and acyl-coenzyme A:cholesterol acyltransferase (ACAT).

HMG-CoA Reductase:

HMG-CoA reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the endogenous synthesis of cholesterol. mdpi.com Its activity is tightly regulated to maintain appropriate cellular cholesterol levels. Cell culture studies have demonstrated that 26-hydroxycholesterol can inhibit the synthesis of cholesterol. nih.gov This inhibition is, in part, attributed to the suppression of HMG-CoA reductase activity. The reduction of HMG-CoA to mevalonate by HMG-CoA reductase is a critical control point in cholesterol biosynthesis. mdpi.com

Acyl-Coenzyme A:Cholesterol Acyltransferase (ACAT):

ACAT is responsible for the esterification of cholesterol, converting it into cholesteryl esters for storage in lipid droplets. This process reduces the level of free cholesterol within the cell, thereby protecting the cell from potential toxicity associated with excess free cholesterol. There are two main isoforms of this enzyme, ACAT1 and ACAT2. ACAT1 is found in a wide variety of tissues, whereas ACAT2 is primarily located in the intestines and liver. nih.gov

Certain oxysterols have been shown to modulate ACAT activity. For instance, studies have revealed that cholesterol and 25-hydroxycholesterol (B127956) can significantly increase the protein level of ACAT2, without a corresponding change in its mRNA levels. nih.gov This suggests a post-transcriptional mechanism of regulation, where these sterols stabilize the ACAT2 protein and prevent its degradation. nih.gov The enzymatic activity of ACATs is allosterically activated by cholesterol. nih.gov While direct studies on the specific modulatory effects of this compound on ACAT are limited, it is known to be an intermediate in cholesterol metabolism. scbt.com

Table 1: Modulation of Key Enzymes in Cholesterol Metabolism by Oxysterols

Enzyme Modulating Compound Observed Effect
HMG-CoA Reductase 26-Hydroxycholesterol Inhibition of cholesterol synthesis nih.gov
ACAT2 25-Hydroxycholesterol Increased protein stability and activity nih.gov
ACAT1 / ACAT2 Cholesterol Allosteric activation nih.gov

Participation in Intracellular Signaling Networks and Membrane Microdomains

Oxysterols are not only involved in enzyme regulation but also participate in complex intracellular signaling networks and influence the structure and function of membrane microdomains, often referred to as lipid rafts.

Lipid rafts are specialized regions of the plasma membrane enriched in cholesterol, sphingolipids, and specific proteins. nih.gov These domains serve as platforms for the assembly of signaling molecules, thereby facilitating signal transduction. The disruption of these microdomains can significantly impact cellular processes such as proliferation, adhesion, migration, and apoptosis. nih.gov

The incorporation of oxysterols into cellular membranes can alter their biophysical properties, including fluidity and the organization of lipid rafts. nih.gov For example, studies on 27-hydroxycholesterol (B1664032) have shown that it can impair lipid raft-mediated signaling. This impairment is associated with the disorganization of the lipid raft microdomains. nih.gov While direct evidence for the specific role of 26-hydroxycholesterol and its acetylated form in modulating lipid rafts is an area of ongoing research, the structural similarities to other active oxysterols suggest a potential for similar interactions. The ability of these compounds to influence the lipid environment of the cell membrane has significant implications for the regulation of various signaling pathways that are dependent on the integrity of lipid rafts. nih.gov

Table 2: Influence of Oxysterols on Membrane Microdomains and Signaling

Compound Effect on Membrane Microdomains Consequence for Signaling
27-Hydroxycholesterol Disorganization of lipid rafts Impairment of lipid raft-mediated signaling nih.gov
General Oxysterols Alteration of membrane fluidity Potential to modulate signaling platforms nih.gov

Stereospecificity of Oxysterol Molecular Interactions (e.g., 25R vs. 25S) and its Functional Implications

The biological activity of oxysterols is highly dependent on their specific chemical structure, including the stereochemistry at chiral centers. The hydroxylation of the cholesterol side chain can create new stereocenters, and the resulting stereoisomers can have distinct molecular interactions and functional implications.

The nomenclature of 26-hydroxylated sterols can be complex, and it is noteworthy that (25R),26-hydroxycholesterol is often referred to as 27-hydroxycholesterol in the literature. nih.gov The synthesis of this specific stereoisomer is carried out by the enzyme CYP27A1. nih.gov

The stereospecificity of oxysterol-protein interactions is crucial for their function as ligands for nuclear receptors. For example, various oxysterol isomers, such as 20(S)- and 22(R)-hydroxycholesterol, exhibit different affinities and potencies as activators of Liver X Receptors (LXRs). The precise spatial arrangement of the hydroxyl groups on the sterol backbone determines how effectively the molecule can bind to the ligand-binding pocket of its target receptor, thereby initiating a downstream transcriptional response.

While direct comparative studies on the functional differences between the (25R) and (25S) epimers of 26-hydroxycholesterol are not extensively detailed in the available research, the established principles of stereospecificity in oxysterol biology strongly suggest that these two isomers would likely have different biological activities. This could manifest as variations in their ability to modulate enzyme activity, interact with membrane microdomains, or activate nuclear receptors, ultimately leading to different physiological outcomes.

Advanced Analytical and Structural Research Methodologies for 3 O Acetyl 26 Hydroxy Cholesterol and Its Metabolites

Chromatographic Techniques for Separation and Purification

Chromatography is a cornerstone for isolating 3-O-Acetyl-26-hydroxy Cholesterol and its metabolites from complex biological matrices. The choice of technique is dictated by the specific physicochemical properties of the analytes, including their volatility and polarity.

Gas Chromatography (GC) for Volatile Metabolites

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. scbt.comnih.gov For oxysterols like 26-hydroxycholesterol (B79680), derivatization is often a necessary prerequisite for GC analysis to increase their volatility and thermal stability. aston.ac.uk This multi-step sample preparation, however, can be time-consuming and introduce potential errors. aston.ac.uk Despite this, GC-based methods generally offer superior chromatographic resolution compared to some liquid chromatography techniques. nih.gov

GC coupled with mass spectrometry (GC-MS) provides a wealth of structural information, aiding in the identification of unknown compounds. mdpi.com The run time for a typical GC-MS analysis of sterols is comparable to that of liquid chromatography-mass spectrometry (LC-MS/MS), generally ranging from 15 to 30 minutes. nih.gov

Reverse-Phase and Normal-Phase Chromatography for Diastereoisomer Resolution

The separation of structurally similar isomers, such as diastereoisomers, is a significant challenge in oxysterol analysis. Both reverse-phase and normal-phase chromatography have been utilized to address this. aston.ac.uknih.gov Reverse-phase HPLC, in particular, is a key method for analyzing oxysterols in complex biological samples when coupled with mass spectrometry. aston.ac.uk It has been successfully used to resolve diastereoisomers of various molecules, with the elution order being highly dependent on the solvent system and pH. nih.govnih.gov Normal-phase HPLC has also demonstrated good chromatographic resolution for oxysterol isomers. aston.ac.uk

Mass Spectrometry (MS) for Identification, Quantification, and Metabolite Profiling

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of this compound and its metabolites. Its high sensitivity and specificity make it ideal for analyzing these low-abundance lipids.

GC-MS and LC-MS Applications for Oxysterol Analysis

The coupling of chromatographic techniques with mass spectrometry, namely GC-MS and LC-MS, has revolutionized oxysterol analysis. scbt.comnih.gov

GC-MS: This technique provides detailed structural information, which is crucial for identifying unknown oxysterols. mdpi.com GC-MS has been successfully used for the quantitative determination of various cholesterol precursors and oxysterols in biological samples. mdpi.comnih.gov However, the lack of molecular ions in GC-MS spectra can sometimes complicate the identification of novel oxysterols. ucl.ac.uk

LC-MS: LC-MS, and particularly LC-tandem mass spectrometry (LC-MS/MS), has emerged as a preferred method for oxysterol analysis due to its high sensitivity and the fact that it often doesn't require derivatization. avantiresearch.com Numerous LC-MS/MS methods have been developed for the simultaneous and accurate quantification of a wide range of oxysterols and their metabolites in various biological matrices. nih.govmdpi.com These methods have been successfully applied to study oxysterol profiles in health and disease. nih.gov

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which is critical for the unambiguous identification of analytes and for resolving isobaric interferences. nih.gov An LC-MS/HR-MS method has been described for the quantification of eight different oxysterols in human plasma and red blood cells, demonstrating the power of high mass resolution in complex biological analysis. nih.gov This capability is particularly advantageous for distinguishing between oxysterols that have the same nominal mass but different elemental compositions.

Analytical TechniqueKey Features & Applications in Oxysterol Analysis
Gas Chromatography (GC) - Suitable for volatile metabolites. - Often requires derivatization to increase volatility. aston.ac.uk - Provides high chromatographic resolution. nih.gov
Liquid Chromatography (LC) - Dominant technique for oxysterol analysis. nih.gov - HPLC and UPLC offer efficient separation. hplc.eunih.gov - Can be more sensitive than GC-MS and may not require derivatization. aston.ac.ukavantiresearch.com
Reverse-Phase & Normal-Phase Chromatography - Used for resolving diastereoisomers. aston.ac.uknih.gov - Reverse-phase is key for complex samples with MS detection. aston.ac.uk
GC-MS - Provides detailed structural information for identification. mdpi.com - Used for quantitative analysis of cholesterol precursors and oxysterols. nih.gov
LC-MS/MS - High sensitivity and specificity. avantiresearch.com - Enables simultaneous quantification of multiple oxysterols. nih.govmdpi.com
High-Resolution Mass Spectrometry (HR-MS) - Provides precise mass determination for unambiguous identification. - Resolves isobaric interferences. nih.gov

Tandem Mass Spectrometry for Structural Confirmation

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural confirmation of this compound and its metabolites. This technique involves multiple stages of mass analysis, typically involving the selection of a specific parent ion and its subsequent fragmentation to produce a characteristic spectrum of daughter ions. The fragmentation patterns provide detailed structural information, allowing for the unambiguous identification of the compound.

For oxysterols in general, derivatization is often employed to enhance ionization efficiency and to produce informative fragmentation patterns. nih.gov One approach involves derivatizing hydroxyl groups with N,N-dimethylglycine (DMG), which facilitates analysis by electrospray ionization (ESI)-MS/MS. nih.gov The resulting fragmentation patterns are unique to each isomer, enabling their differentiation. nih.gov While specific MS/MS data for this compound is not extensively published, the principles of oxysterol analysis are directly applicable. The fragmentation would be expected to involve the loss of the acetyl group and subsequent cleavages of the cholesterol backbone and side chain, providing a unique fingerprint for the molecule.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful combination for analyzing complex biological samples. nih.govaston.ac.uk This method allows for the separation of different oxysterols and their isomers prior to mass spectrometric analysis, which is critical as isomers often have very similar fragmentation patterns. nih.gov For instance, methods have been developed to separate 24S-hydroxycholesterol from 25-hydroxycholesterol (B127956), which can be challenging to differentiate by MS/MS alone. nih.gov

Isotopic Labeling Strategies (e.g., Deuterium-labeled cholesterol) for Metabolic Tracing

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. nih.govnih.gov By introducing a "heavy" isotope, such as deuterium (B1214612) (²H or D), into a precursor molecule like cholesterol, researchers can follow its conversion into various metabolites, including this compound. nih.govmedchemexpress.com The incorporated isotope acts as a tag that can be detected by mass spectrometry, allowing for the differentiation between the labeled compound and its naturally occurring, unlabeled counterpart. scbt.com

Deuterium-labeled cholesterol, such as Cholesterol-d1 or Cholesterol (2,2,3,4,4,6-D₆), is commercially available and serves as a crucial tool in metabolic research. medchemexpress.comisotope.com When cells or organisms are supplied with deuterium-labeled cholesterol, the label will be incorporated into its downstream metabolites. By analyzing tissue or fluid extracts over time using techniques like gas chromatography-mass spectrometry (GC-MS) or LC-MS, the appearance of the deuterium label in 26-hydroxycholesterol and subsequently in this compound can be monitored. This provides direct evidence of the metabolic pathway and allows for the quantification of metabolic flux. nih.gov

The use of stable isotopes is considered a robust method for studying lipid metabolism both in vivo in humans and in vitro in cellular models. nih.gov This approach avoids the complications associated with radioactive isotopes and provides a detailed picture of the dynamics of cholesterol metabolism. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, including oxysterols like this compound. researchgate.net It provides information about the chemical environment of individual atoms within a molecule, allowing for the determination of its connectivity and stereochemistry. acs.org

1H NMR and 13C NMR Applications

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for structural analysis.

¹H NMR: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For a molecule like this compound, the ¹H NMR spectrum would show characteristic signals for the protons of the acetyl group, the steroid nucleus, and the side chain. magritek.com Specific chemical shifts and coupling patterns can help to confirm the position of the acetyl group at C-3 and the hydroxyl group at C-26. researchgate.net

¹³C NMR: This technique provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon atoms and information about their chemical environment (e.g., hybridization, attached functional groups). magritek.com The ¹³C NMR spectrum of this compound would show distinct signals for the carbonyl carbon of the acetyl group, the C-3 carbon bearing the acetate (B1210297), the C-26 carbon bearing the hydroxyl group, and all other carbons in the sterol backbone. magritek.comnih.gov Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to correlate proton and carbon signals, providing unambiguous assignments of all atoms in the molecule. magritek.comnih.gov

Table 1: Representative NMR Data for Cholesterol and Related Structures

NucleusCholesterol Chemical Shift (ppm)Notes on Expected Shifts for this compound
¹HSignals across the 0.6-5.4 ppm rangeThe C-3 proton would shift downfield due to the deshielding effect of the acetyl group. A new singlet for the acetyl methyl protons would appear around 2.0 ppm. Signals for protons near C-26 would also be shifted.
¹³CSignals across the 12-141 ppm rangeThe C-3 carbon signal would shift downfield. A new signal for the acetyl carbonyl carbon would appear around 170 ppm, and a signal for the acetyl methyl carbon around 21 ppm. The C-26 carbon signal would be shifted due to the hydroxyl group.

This table is illustrative and based on general principles of NMR spectroscopy and published data for cholesterol and other oxysterols. Actual chemical shifts can vary based on solvent and other experimental conditions. magritek.commagritek.com

Spectrophotometric and Fluorometric Assays for Enzymatic Activity Measurement

Spectrophotometric and fluorometric assays are commonly used to measure the activity of enzymes involved in the metabolism of cholesterol and its derivatives. These assays are typically based on monitoring the change in absorbance or fluorescence of a substrate or product over time.

While specific assays for the enzymes that may produce or metabolize this compound are not widely documented, the principles can be inferred from assays for related enzymes. For example, the activity of cholesterol 26-hydroxylase (CYP27A1), the enzyme that produces 26-hydroxycholesterol, can be measured. nih.gov A fluorometric assay for cholesterol reductase activity has been developed based on the decrease in fluorescence resulting from the oxidation of NADH. nih.gov This type of assay could potentially be adapted to measure the activity of enzymes that further metabolize 26-hydroxycholesterol or its acetylated form. These assays are valuable for screening potential inhibitors or activators of these enzymes and for characterizing their kinetic properties.

In Vitro and Ex Vivo Cell Culture Models for Metabolic and Regulatory Studies

In vitro and ex vivo cell culture models are essential for studying the metabolism and regulatory functions of this compound at the cellular level. nih.govnih.gov These models allow researchers to investigate how cells process this compound and how it, in turn, affects cellular processes in a controlled environment.

A variety of cell types can be used, including:

Hepatocytes: As the liver is a primary site of cholesterol metabolism and bile acid synthesis, liver cell lines (e.g., HepG2) are relevant for studying the downstream metabolism of this compound. mdpi.com

Macrophages: These immune cells are heavily involved in cholesterol transport and metabolism, and are key in the context of atherosclerosis.

Neuronal and Glial Cells: Given the importance of oxysterols in the central nervous system, cell lines like SH-SY5Y (neuronal-like) and BV2 (microglial) are used to study their roles in neuroinflammation and neurodegenerative diseases. aston.ac.uknih.gov

Endothelial Cells and Smooth Muscle Cells: These are used to study the effects of oxysterols on vascular biology. nih.gov

In these cell culture systems, researchers can introduce this compound or its precursors (like deuterium-labeled cholesterol) and then analyze the cell lysates or culture medium over time. nih.gov This allows for the identification of metabolites and the elucidation of metabolic pathways. Furthermore, these models are used to study the regulatory effects of the compound on gene expression, such as the expression of enzymes involved in cholesterol homeostasis or inflammatory markers. nih.govnih.gov

Table 2: Common Cell Culture Models in Oxysterol Research

Cell LineCell TypeTypical Research Application
HepG2Human HepatomaCholesterol metabolism, bile acid synthesis. mdpi.com
THP-1Human MonocyticMacrophage differentiation, cholesterol efflux, inflammation. aston.ac.uk
SH-SY5YHuman NeuroblastomaNeuronal cholesterol metabolism, neurotoxicity. aston.ac.uk
BV2Mouse MicrogliaNeuroinflammation, glial cell activation. nih.gov
Caco-2Human Colon AdenocarcinomaIntestinal absorption, metabolism. mdpi.com

These models provide a powerful platform to dissect the molecular mechanisms underlying the biological activities of this compound and its metabolites, bridging the gap between basic biochemistry and in vivo physiology.

Synthetic and Derivatization Strategies for Research Applications

Chemical Synthesis Approaches for 26-Hydroxycholesterol (B79680) and its Acetyl Ester

The generation of 26-hydroxycholesterol and its derivatives for research purposes relies on sophisticated chemical synthesis methodologies. These approaches are designed to produce these complex molecules with high purity and, when required, stereospecificity.

Multi-Step Synthesis from Natural Steroidal Precursors

Yamogenin acetate (B1210297), another natural steroidal sapogenin, can also serve as a precursor for the synthesis of 26-hydroxycholesterol.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical transformations. In the context of 26-hydroxycholesterol, enzymes from the cytochrome P450 family are of particular interest. These enzymes are naturally involved in the oxidation of cholesterol to form various oxysterols. nih.gov For instance, the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) is responsible for the synthesis of 26-hydroxycholesterol in the body. nih.govnih.gov While direct large-scale synthesis using isolated enzymes can be challenging, understanding these enzymatic pathways informs the development of biomimetic chemical catalysts and provides a basis for whole-cell biotransformation systems.

Stereoselective Synthesis of (25R)- and (25S)-26-Hydroxycholesterol

The stereochemistry at the C-25 position of 26-hydroxycholesterol is critical for its biological activity. Therefore, the ability to synthesize both the (25R) and (25S) epimers is essential for detailed structure-activity relationship studies. Several strategies have been developed to achieve stereoselective synthesis. One approach involves the use of chiral building blocks or auxiliaries to direct the stereochemical outcome of key reactions. High-performance liquid chromatography (HPLC) techniques have also been successfully employed to resolve the epimeric mixture of (25R)- and (25S)-26-hydroxycholesterol, often after derivatization to enhance separation. acs.org

Preparation of Isotopic Variants for Tracer Studies

Isotopically labeled versions of 26-hydroxycholesterol are invaluable tools for metabolic and pharmacokinetic studies. These "tracer" molecules allow researchers to follow the fate of the compound within a biological system. For example, the synthesis of [26-²H₃]cholesterol, a deuterated variant, enables its use in isotope dilution mass spectrometry for accurate quantification in biological samples. The preparation of such labeled compounds often involves introducing the isotopic label at a late stage of the synthesis to maximize its incorporation and minimize costs.

Derivatization Methods for Enhanced Analytical Detection and Resolution

The analysis of oxysterols in biological matrices presents a significant challenge due to their low abundance and structural similarity to the much more prevalent cholesterol. nih.gov To overcome this, various derivatization methods have been developed to enhance their detection and chromatographic resolution.

One common strategy is to introduce a charged moiety to the oxysterol molecule, which improves its ionization efficiency in mass spectrometry. nih.gov For instance, Girard's reagent P can be used to add a quaternary ammonium (B1175870) group, leading to a permanently positive charge and a strong signal in positive mode electrospray ionization-mass spectrometry (ESI-MS). nih.gov Other derivatization reagents include those with piperidine (B6355638) or phenyl groups. nih.gov

Another approach involves derivatizing the hydroxyl groups of the oxysterol. For example, 4-(dimethylamino)phenyl isocyanate (DMAPI) reacts with the hydroxyl groups to form carbamate (B1207046) derivatives, which can be readily analyzed by ultra-high-performance liquid chromatography-electrospray ionization-high-resolution mass spectrometry (UPLC-ESI-HRMS). researchgate.net These derivatization techniques not only improve sensitivity but can also aid in the separation of isomeric oxysterols.

Development of Oxysterol Analogues for Structure-Activity Relationship (SAR) Studies

To understand how the structure of 26-hydroxycholesterol relates to its biological activity, researchers synthesize a variety of analogues with modifications at different positions of the molecule. These structure-activity relationship (SAR) studies are crucial for identifying the key structural features required for interaction with biological targets such as the liver X receptors (LXRs) and the Hedgehog signaling pathway. acs.orgnih.gov

For example, studies have explored how changes in the side chain hydroxylation pattern affect the activation of the Hedgehog pathway. acs.org The synthesis of fluorinated analogues, such as 3β-hydroxy-25,26,26,26,27,27,27-heptafluorocholest-5-en-7-one, has also been undertaken to investigate the effects of fluorine substitution on biological activity and metabolic stability. epa.gov By systematically altering the structure of the oxysterol and evaluating the biological response, scientists can gain valuable insights into its mechanism of action and potentially develop new therapeutic agents.

Perspectives and Future Directions in 3 O Acetyl 26 Hydroxy Cholesterol Research

Unraveling the Comprehensive Dynamics of Acetylation and Deacetylation in Oxysterol Metabolism

A critical avenue of future research is to determine if 3-O-Acetyl-26-hydroxy Cholesterol is part of a dynamic metabolic cycle and to identify the enzymes responsible. Studies in yeast have revealed a novel sterol acetylation/deacetylation cycle that controls the fate of sterols. nih.govnih.govresearchgate.net This cycle involves the acetyltransferase ATF2, which acetylates sterols, and the deacetylase SAY1, which removes the acetyl group. nih.govnih.gov This process appears to function as a "proofreading" or detoxification mechanism; sterols that are not deacetylated by SAY1 are subsequently exported from the cell. nih.govresearchgate.net

The existence of a similar cycle in mammalian cells for oxysterols is a compelling hypothesis. Acetylation of the 3-hydroxyl group of 26-hydroxycholesterol (B79680) would significantly alter its polarity. This modification could act as a signal, determining whether the molecule is retained within the cell for further metabolism or signaling, or targeted for export.

Future Research Questions:

Are there mammalian homologues of ATF2 and SAY1 that specifically act on 26-hydroxycholesterol?

Is the acetylation of 26-hydroxycholesterol a regulated process, influenced by cellular cholesterol levels or other metabolic signals?

Does acetylation prevent further metabolism of 26-hydroxycholesterol, for instance, its conversion to bile acids?

Is this compound actively transported out of cells, and if so, by which transporters?

Elucidating Specific Receptor-Ligand Interactions for Acetylated Oxysterols and their Bioactivity

The biological effects of oxysterols are often mediated by their interaction with specific intracellular receptors. nih.gov The parent compound, 26-hydroxycholesterol (often referred to as 27-hydroxycholesterol), is a known ligand for Liver X Receptors (LXRs), which are critical regulators of cholesterol homeostasis. nih.gov The binding of oxysterols to various receptors is a key determinant of their function.

The addition of an acetyl group at the 3-position of 26-hydroxycholesterol could fundamentally alter its interaction with known oxysterol receptors. Acetylation could either enhance or diminish binding affinity, or potentially shift the binding specificity towards entirely different receptors. This modification could serve as a switch, turning a particular signaling pathway "on" or "off," or fine-tuning its intensity. Elucidating these specific interactions is paramount to understanding the bioactivity of this compound.

Table 1: Potential Receptor Targets for Acetylated Oxysterols

Receptor FamilyKnown Oxysterol LigandsPotential Impact of Acetylation
Liver X Receptors (LXRα, LXRβ) 27-Hydroxycholesterol (B1664032), 25-Hydroxycholesterol (B127956)Could alter binding affinity, affecting the transcription of genes involved in cholesterol efflux. nih.gov
Retinoic Acid Receptor-related Orphan Receptors (RORs) Various oxysterolsMay modulate ROR-dependent gene expression related to inflammation and development.
Oxysterol-Binding Proteins (OSBPs) Cholesterol, 25-HydroxycholesterolAcetylation might change the binding preference, influencing intracellular lipid transport. nih.govnih.govwikipedia.org
G Protein-Coupled Receptors (GPCRs) 7α,25-dihydroxycholesterol (for EBI2)Could create a novel ligand for a yet-unidentified GPCR or modify interaction with known receptors like Smoothened (Smo). nih.govnih.gov

Future studies using competitive binding assays and structural biology will be essential to determine the receptor-binding profile of this compound and to uncover its unique biological functions.

Advanced Imaging Techniques for Intracellular Localization and Dynamic Trafficking of Oxysterols

Understanding where this compound resides within the cell and how it moves between organelles is key to deciphering its function. Advanced imaging techniques are crucial for this purpose, as they provide spatial and temporal information that is unattainable with bulk biochemical assays.

Mass Spectrometry Imaging (MSI) has emerged as a powerful tool for mapping the distribution of lipids, including oxysterols, directly in tissue slices. nih.govbiorxiv.org This technique can generate a compound-specific image, revealing the localization of different sterols in complex tissues like the brain without the need for labels. nih.gov Developing MSI methods with sufficient sensitivity and specificity for acetylated oxysterols would allow researchers to visualize their distribution in various physiological and pathological states.

Fluorescence Microscopy , using specialized probes, allows for the real-time tracking of molecules in living cells. While probes for cholesterol are more established, recent work has focused on creating fluorescent oxysterol analogs. nih.govnih.gov For example, 25-hydroxycholestatrienol (25-HCTL) was synthesized as an intrinsically fluorescent mimic of 25-hydroxycholesterol, enabling the study of its uptake and trafficking. nih.gov

The development of a similar fluorescent probe for this compound would be a significant leap forward, enabling detailed studies of its movement between the endoplasmic reticulum, Golgi, plasma membrane, and other organelles.

Development of Novel Research Tools and Probes for Targeted Studies

To specifically investigate this compound, a dedicated molecular toolkit must be developed. The lack of specific probes is a major barrier to understanding its unique biology. Future research should focus on the rational design and synthesis of such tools.

Table 2: Future Research Probes for Studying Acetylated Oxysterols

Probe TypeDescriptionResearch Application
Intrinsically Fluorescent Analogs A sterol scaffold, like cholestatrienol, modified with a 26-hydroxyl group and a 3-O-acetyl group. nih.govReal-time imaging of uptake, trafficking, and subcellular localization in living cells.
Bioorthogonal Probes The acetylated oxysterol is tagged with a small, inert chemical group (e.g., an alkyne or azide). This tag can be selectively reacted with a fluorescent reporter molecule via "click chemistry."High-resolution imaging and proteomic-based identification of binding partners without the steric hindrance of a large fluorophore.
Photo-affinity Probes The molecule is equipped with a photo-reactive group. Upon UV light activation, the probe covalently crosslinks to nearby interacting proteins, which can then be identified by mass spectrometry.Unbiased, proteome-wide identification of specific receptors and binding proteins.

The creation of these probes will be instrumental in isolating the effects of this compound from its non-acetylated precursor and other related lipids.

Integration of Omics Data (e.g., Metabolomics, Lipidomics, Proteomics) to Understand Oxysterol Networks

A single molecule does not act in isolation. Understanding the role of this compound requires a systems-level approach that integrates multiple layers of biological data. nih.govnih.govyoutube.com Multi-omics strategies promise to provide a holistic view of the metabolic and signaling networks in which this molecule participates.

Lipidomics and Metabolomics: Advanced mass spectrometry-based methods can provide comprehensive and quantitative profiles of lipids and metabolites in a biological sample. youtube.commdpi.com Applying targeted lipidomics will allow for the precise measurement of this compound and its metabolic precursors and downstream products. This can reveal how its levels change in response to different stimuli or in various disease states.

Proteomics: Proteomics can be used to identify proteins whose expression or post-translational modification state changes in response to this compound. Furthermore, affinity-based proteomics using the specific probes described in section 7.4 can identify direct binding partners.

Multi-Omics Integration: The true power comes from integrating these datasets. nih.govnih.gov For example, by correlating changes in the level of this compound (lipidomics) with changes in protein abundance (proteomics) and gene expression (transcriptomics), researchers can construct detailed regulatory networks. This approach can help to formulate and test hypotheses about the molecule's function, moving beyond simple one-to-one interactions to a broader understanding of its impact on cellular physiology.

Mechanistic Insights into the Interplay of Oxysterols in Cholesterol Homeostasis and Cellular Signaling

The ultimate goal is to understand the precise mechanistic role of this compound. Its parent compound, 26-hydroxycholesterol, is known to be a key player in cholesterol homeostasis. ahajournals.orgfao.orgjci.org It suppresses cholesterol synthesis by inhibiting HMG-CoA reductase and activates LXR, which promotes cholesterol efflux from cells. ahajournals.orgnih.govnih.gov

The acetylation at the 3-O-position likely modulates these functions. It could act as a fine-tuning mechanism, for example, by creating a more stable, longer-lasting LXR agonist or, conversely, by inactivating the molecule to terminate the signal. It might also impart entirely new functions, perhaps related to cellular processes where lipid acetylation, but not the parent oxysterol, is a key signal. nih.gov

Investigating the effect of this compound on established pathways, such as the SREBP and LXR pathways, is a critical first step. nih.gov Comparing its potency and efficacy to the non-acetylated 26-hydroxycholesterol will provide the first mechanistic clues into why this acetylation occurs and what its functional consequences are for maintaining cellular and systemic cholesterol balance.

Q & A

Q. Table 1. Analytical Methods for this compound

MethodParametersSensitivity (LOD)References
LC-MS/MSESI+, m/z 445.3 → 367.20.1 ng/mL
NMR (¹H)δ 2.05 ppm (acetyl CH₃)N/A
HPLC-UVC18 column, λ = 210 nm10 ng/mL

Q. Table 2. Conflicting Findings in Metabolic Studies

Study ModelObserved Effect on CYP27A1Proposed ResolutionReferences
Human hepatocytes20% inhibition at 5 µMTest species-specific isoforms
Mouse microsomesNo significant effectUse CRISPR-edited CYP27A1⁻/⁻ models

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.